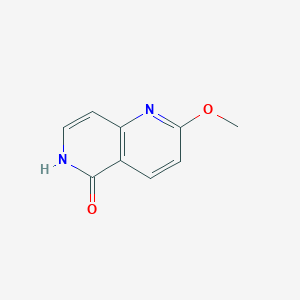

2-Methoxy-1,6-naphthyridin-5(6H)-one

Description

Historical Context and Evolution of Naphthyridine Chemistry

The history of naphthyridine chemistry dates back to the late 19th and early 20th centuries. The first derivative of the broader naphthyridine system, a 1,8-naphthyridine (B1210474), was reported in 1893. However, much of the early literature was marked by structural uncertainties and inconsistent nomenclature. A more systematic and reliable body of work began to accumulate after 1930, when "naphthyridine" was adopted as the standard naming convention in Chemical Abstracts.

The synthesis of the parent unsubstituted naphthyridines occurred over several decades. The first unsubstituted 1,5- and 1,8-naphthyridines were synthesized in 1927. The family of six possible isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, and the isolation of 2,6-naphthyridine (B1209661) in 1965. researchgate.net Early synthetic methods, such as the Skraup reaction involving the heating of an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid, were often harsh and low-yielding. researchgate.net Over time, refinements and new synthetic strategies have been developed to allow for more controlled and efficient access to a wide variety of substituted naphthyridine derivatives.

Structural Classification and Nomenclature of 1,6-Naphthyridines

Naphthyridines are bicyclic heterocyclic compounds that are isomers of diazanaphthalene. mdpi.com They consist of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the rings. researchgate.net These are:

1,7-Naphthyridine

1,8-Naphthyridine

2,6-Naphthyridine

2,7-Naphthyridine

The nomenclature of these compounds follows standard IUPAC rules, with the numbers indicating the positions of the nitrogen atoms in the fused ring system. For instance, in 1,6-naphthyridine, the nitrogen atoms are at positions 1 and 6. Synonyms for 1,6-naphthyridine include 1,6-diazanaphthalene and pyrido[4,3-b]pyridine. nih.gov

The compound of interest, 2-Methoxy-1,6-naphthyridin-5(6H)-one, is a derivative of the 1,6-naphthyridine scaffold. The "(6H)" in the name indicates that the nitrogen at position 6 is saturated and bonded to a hydrogen atom, and the "-one" at position 5 signifies a carbonyl group at that location. The "2-Methoxy" prefix specifies a methoxy (B1213986) group (-OCH3) substituent at the second position of the naphthyridine ring system.

Table 1: Isomers of Naphthyridine

| Isomer Name | Alternative Name |

|---|---|

| 1,5-Naphthyridine | Pyrido[3,2-b]pyridine |

| 1,6-Naphthyridine | Pyrido[4,3-b]pyridine |

| 1,7-Naphthyridine | Pyrido[3,4-b]pyridine |

| 1,8-Naphthyridine | Pyrido[2,3-b]pyridine |

| 2,6-Naphthyridine | Pyrido[4,3-c]pyridine |

| 2,7-Naphthyridine | Pyrido[3,4-c]pyridine |

Rationale for Academic Investigation of the this compound Scaffold

The academic interest in the this compound scaffold is significantly driven by its role as a key synthetic intermediate. Research groups have developed synthetic protocols for a variety of 1,6-naphthyridin-2(1H)-ones starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. mdpi.comnih.gov This specific starting material makes the 2-methoxy substituent a common feature in the resulting naphthyridinone products, thereby facilitating the exploration of this particular chemical space.

The presence of the methoxy group offers several advantages for further chemical modifications. It can act as a handle for introducing other functional groups through ether cleavage and subsequent derivatization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The electronic properties of the methoxy group can also influence the reactivity and biological activity of the entire molecule.

Overview of Research Trajectories for 1,6-Naphthyridin-5(6H)-one Derivatives

Research into 1,6-naphthyridin-5(6H)-one derivatives has followed several promising trajectories, primarily in the field of medicinal chemistry. The scaffold has proven to be a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets.

One of the most significant areas of investigation is the development of these compounds as inhibitors of poly(ADP-ribose) polymerase (PARP). mdpi.comnih.gov PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. The 1,6-naphthyridinone core has been identified as a suitable scaffold for designing potent and selective PARP inhibitors.

Another important research avenue is the development of 1,6-naphthyridin-2(1H)-one derivatives as inhibitors of fibroblast growth factor receptor 4 (FGFR4). mdpi.com The FGF19-FGFR4 signaling pathway is implicated in the development of hepatocellular carcinoma (HCC), and selective inhibitors of FGFR4 are being pursued as potential treatments for this type of cancer. The 1,6-naphthyridinone scaffold has been successfully utilized to create potent and selective FGFR4 inhibitors.

Furthermore, the fluorescent properties of some 1,6-naphthyridinone derivatives have led to their investigation as potential fluorescent nucleoside analogues. These molecules can be used as probes to study nucleic acid structure and dynamics, which is crucial for understanding various biological processes.

Table 2: Research Applications of 1,6-Naphthyridin-5(6H)-one Derivatives

| Research Area | Target/Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | PARP Inhibition | The 1,6-naphthyridinone scaffold is a viable core for developing potent PARP inhibitors for cancer therapy. mdpi.comnih.gov |

| FGFR4 Inhibition | Derivatives have shown high selectivity and potency as FGFR4 inhibitors for hepatocellular carcinoma. mdpi.com | |

| Chemical Biology | Fluorescent Probes | 1,6-Naphthyridinone-based molecules exhibit promising fluorescent properties for use as nucleoside analogues. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260672-67-0 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-methoxy-6H-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-5H,1H3,(H,10,12) |

InChI Key |

MPLJWVKJXJLRAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 1,6 Naphthyridin 5 6h One and Its Derivatives

Classical Annulation and Cyclization Approaches

The foundational methods for constructing the 1,6-naphthyridinone skeleton rely on well-established cyclization strategies that build the second pyridine (B92270) ring onto a pre-existing pyridine or pyridinone precursor. These classical reactions, while sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.

Skraup-Type Syntheses and Their Adaptations for Naphthyridinones

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup, is a powerful method for quinoline (B57606) synthesis. rsc.orgnih.gov In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgorganic-chemistry.org The reaction mechanism proceeds through the dehydration of glycerol to form acrolein, which then undergoes a conjugate addition with the aniline. organic-chemistry.org Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yields the quinoline ring system. organic-chemistry.org

This methodology can be successfully adapted for the synthesis of naphthyridines by substituting an aminopyridine for the aniline starting material. nih.govnih.gov The first synthesis of 1,5-naphthyridine (B1222797), for instance, was achieved by applying the Skraup reaction to 3-aminopyridine (B143674). wikipedia.org To generate substituted naphthyridines, the reaction can be modified by using α,β-unsaturated ketones or aldehydes in place of glycerol. rsc.orgnih.gov

For the synthesis of the 1,6-naphthyridinone core, a suitably substituted 4-aminopyridinone would serve as the key precursor. The adaptation of the Skraup reaction to aminopyridines provides a convenient route to naphthyridines, as aminopyridines are readily available. nih.gov While the reaction is known to be vigorous, the use of moderators such as ferrous sulfate (B86663) or alternative oxidizing agents like arsenic acid can control its exothermicity. rsc.orgdntb.gov.ua Modern improvements, such as the use of microwave irradiation, have been shown to increase reaction efficiency and yields for related quinoline syntheses. rsc.org

Friedländer Condensation Principles as Applied to 1,6-Naphthyridin-5(6H)-one Formation

The Friedländer condensation is a versatile and direct method for synthesizing quinolines and their heterocyclic analogues, including naphthyridines. researchgate.netwikipedia.org The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically promoted by acid or base catalysis. researchgate.net

This principle is directly applicable to the formation of the 1,6-naphthyridin-5(6H)-one ring system. The synthesis generally starts with a 4-aminopyridine (B3432731) derivative bearing a carbonyl group at the 3-position, such as 4-aminonicotinaldehyde (B1271976). mdpi.comnih.gov For example, the condensation of 4-aminonicotinaldehyde with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) has been reported to produce a 1,6-naphthyridin-2(1H)-one derivative, demonstrating the formation of the core bicyclic structure. nih.gov Similarly, reacting 4-aminonicotinonitrile (B111998) with diethyl malonate is another pathway to this class of compounds. nih.gov

The reaction conditions for the Friedländer synthesis are flexible, with catalysts ranging from Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, FeCl₃) to bases (KOH, piperidine). researchgate.net Contemporary approaches have focused on greener methodologies, employing solid-supported catalysts or ionic liquids to facilitate the reaction and simplify product isolation. wikipedia.org A notable application is the synthesis of 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines, which was accomplished via a Friedländer reaction between 4-amino-3-formylpyridine and various phosphorus-containing ketones. mdpi.com

Gould-Jacobs Type Reactions in the Construction of the 1,6-Naphthyridinone Ring System

The Gould-Jacobs reaction is another cornerstone of quinoline synthesis that has been extended to the naphthyridinone family. The process begins with the condensation of an aniline or a heteroaromatic amine with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (EMME). The resulting intermediate then undergoes a thermal cyclization to afford a 4-hydroxy-3-carboalkoxyquinoline derivative, which exists in tautomeric equilibrium with the 4-oxo form.

To construct the 1,6-naphthyridinone ring system, a 4-aminopyridine derivative is used as the starting amine. The reaction with EMME, followed by heating, induces an electrocyclization to form the fused ring system. The regioselectivity of this thermal cyclization can be influenced by the substitution pattern on the pyridine ring. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate and subsequent thermal cyclization is a known route to the 1,5-naphthyridine skeleton. wikipedia.org

The initial products of the Gould-Jacobs reaction are typically 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylates, which can be hydrolyzed and decarboxylated in subsequent steps if the unsubstituted naphthyridinone is desired. The use of microwave irradiation has been shown to be an effective method for accelerating the cyclization step.

Modern Catalytic and Cascade Reactions

The field of heterocyclic synthesis has been revolutionized by transition-metal catalysis, which often provides milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Palladium and copper catalysts are at the forefront of these modern approaches to naphthyridinone synthesis.

Palladium-Mediated Coupling Reactions for Naphthyridinone Synthesis (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Heck reaction, which couples an unsaturated halide with an alkene, has been ingeniously applied to the synthesis of naphthyridinones through cascade processes.

A notable example is a unique tandem Heck-lactamization reaction. In this approach, the palladium acetate-catalyzed coupling of an acrylanilide with 4-bromo-2-chloro-3-iodo-pyridine leads directly to the formation of a 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-one. This reaction demonstrates the power of palladium catalysis to orchestrate multiple bond-forming events in a single operation to build the 1,6-naphthyridinone core.

The Suzuki-Miyaura coupling is another key palladium-catalyzed reaction utilized in the synthesis of complex precursors for naphthyridinones. For example, the synthesis of 2-(6-methoxy-2-vinylpyridin-3-yl)-2-oxoacetamide, a building block for a tetrahydronaphthyridine derivative, was accomplished using a Suzuki-Miyaura coupling. While not a direct cyclization, this highlights the strategic use of palladium catalysis to assemble key fragments prior to the final ring-closing step.

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Tandem Heck-Lactamization | Acrylanilide, 4-bromo-2-chloro-3-iodo-pyridine | Pd(OAc)₂ | 5-Chloro-1-aryl-1,6-naphthyridin-2(1H)-one | , |

| Suzuki-Miyaura Coupling | 2-Halo-6-methoxypyridine derivative, Vinylboronic ester | Pd catalyst | Precursor for a tetrahydronaphthyridine |

Copper-Catalyzed Cycloadditions and Cross-Coupling Methods for Naphthyridinones

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective and powerful alternative to palladium-based methods for the formation of carbon-heteroatom bonds. researchgate.net The Ullmann condensation involves the copper-promoted reaction of an aryl halide with a nucleophile, such as an alcohol, thiol, or amine. The C-N bond-forming variant, often called the Goldberg reaction, is particularly relevant for the synthesis of nitrogen-containing heterocycles.

While classical Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern protocols utilize soluble copper(I) catalysts, often in combination with ligands like diamines, amino acids (e.g., L-proline), or β-diketones, which allow the reactions to proceed under much milder conditions. researchgate.net

For the synthesis of the 1,6-naphthyridin-5(6H)-one core, an intramolecular copper-catalyzed C-N coupling (Goldberg reaction) represents a highly effective strategy. This would typically involve the cyclization of a precursor such as a 3-halopyridine substituted at the 4-position with a side chain containing an amide N-H bond. The copper catalyst would facilitate the intramolecular amination to form the lactam ring of the naphthyridinone. This type of domino coupling-cyclization has been successfully used in the synthesis of other heterocyclic systems, such as phenothiazines from o-halothiophenols and aziridines, underscoring the potential of this strategy for naphthyridinone synthesis.

| Reaction Type | Conceptual Precursor | Catalyst System (Typical) | Bond Formed | Reference Principle |

|---|---|---|---|---|

| Intramolecular Goldberg Reaction | N-(3-halopyridin-4-yl)acrylamide derivative | CuI / Ligand (e.g., L-proline) | Intramolecular C-N bond (Lactam formation) | , |

Reductive Cyclization and Dehydroaromatization Pathways

Reductive cyclization represents a powerful strategy for the synthesis of heterocyclic systems. This approach typically involves the reduction of a functional group, such as a nitro group, to an amine, which then participates in an intramolecular cyclization. For instance, a conceptually related strategy has been employed in the synthesis of functionalized 1,2,3,4-tetrahydroquinolines. In this method, o-nitrocinnamyl substrates undergo highly enantioselective rhodium-catalyzed asymmetric hydrogenation, which reduces the nitro group and the alkene simultaneously. nih.gov The resulting amino group can then cyclize to form the tetrahydroquinoline ring system. nih.gov This principle of reducing a precursor to initiate cyclization is a key pathway for forming fused nitrogen-containing heterocycles.

While a direct dehydroaromatization pathway to form the fully aromatic 1,6-naphthyridin-5(6H)-one is less commonly detailed, the synthesis often proceeds through partially reduced intermediates which can be aromatized in subsequent steps if desired.

Multi-Component and One-Pot Synthetic Strategies towards 1,6-Naphthyridin-5(6H)-one Frameworks

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient methods for building complex molecular architectures from simple starting materials in a single operation, which minimizes waste and simplifies purification processes.

A notable one-pot procedure has been developed for the synthesis of Torin derivatives (benzo[h] nih.govacs.orgnaphthyridin-2(1H)-ones), which involves a three-component, two-step sequence. This reaction combines a nucleophilic aromatic substitution (SNAr), an intramolecular cyclization, and a Suzuki coupling in a single vessel, allowing for the rapid diversification of the naphthyridinone scaffold. nih.gov Another approach utilizes a diastereoselective multi-component coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by Camphor Sulfonic Acid (CSA), to produce pyrano and furano naphthyridine derivatives. ekb.eg Interestingly, the diastereoselectivity of this reaction can be shifted towards the trans isomer by the addition of water. ekb.eg

Organocatalysis has also enabled powerful one-pot transformations. For example, a triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide can produce highly functionalized tetrahydropyridines with three contiguous stereogenic centers in good yields and excellent enantioselectivities. nih.gov

Table 1: Examples of Multi-Component and One-Pot Reactions in Naphthyridine Synthesis

| Reaction Type | Key Precursors | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| SNAr–Cyclization-Suzuki Coupling | Ethyl (Z)-3-(6-bromo-4-chloroquinolin-3-yl)acrylate, Substituted aniline, Boronic acid | HCl, K3PO4, Pd catalyst | Benzo[h] nih.govacs.orgnaphthyridin-2(1H)-ones | nih.gov |

| ABB' Multi-component Coupling | 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano/Furano Naphthyridines | ekb.eg |

| Michael/Aza-Henry/Cyclization Cascade | 1,3-Dicarbonyl compounds, β-Nitroolefins, Aldimines | Quinine-derived squaramide | Tetrahydropyridines | nih.gov |

Synthesis of Key Intermediates and Precursors for 2-Methoxy-1,6-naphthyridin-5(6H)-one

The construction of the 1,6-naphthyridin-5(6H)-one ring system heavily relies on the strategic selection and manipulation of substituted pyridine and pyridinone precursors.

A common approach involves building the second ring onto a pre-existing, appropriately functionalized pyridine ring. Various substituted pyridines serve as versatile starting points. For example, 4-aminonicotinaldehyde can be condensed with malonamide in the presence of piperidine to yield a 1,6-naphthyridin-2(1H)-one derivative. nih.gov Similarly, 4-aminonicotinonitrile can react with diethyl malonate under basic conditions (NaOEt in EtOH) to afford the bicyclic system bearing an amino group at the C4 position. nih.gov

More complex strategies employ precursors like ethyl 4,6-dichloro-3-pyridinecarboxylate. This compound can react with an amine to introduce the N1 substituent, followed by condensation with methyl phenylacetate (B1230308) to construct the second ring of the 1,6-naphthyridin-2(1H)-one core. nih.gov An innovative route to a reduced naphthyridine scaffold starts with 2-chloropyridine, which undergoes a Heck reaction with ethylene (B1197577) gas to form a 3-acyl-2-vinylpyridine intermediate that subsequently cyclizes. acs.org Short synthetic pathways using precursors like 4-halogenopyridine-3-carboxylic acid have also been described for accessing reduced naphthyridinones. researchgate.net

Alternatively, the synthesis can commence from a pyridinone core. One established methodology involves the treatment of pyrano[4,3-b]pyridine-2,7-diones with ammonia (B1221849). This reaction proceeds through a surprising ring-opening, decarboxylation, and loss of ammonia to form cyanomethyl substituted pyridones. nih.gov These pyridone intermediates are valuable as they can then undergo cyclization to form 8-unsubstituted 1,6-naphthyridin-2(1H)-ones. nih.gov This highlights the utility of pyridone systems as flexible platforms for constructing the target naphthyridinone framework.

Stereoselective Synthesis and Access to Reduced 1,6-Naphthyridin-5(6H)-one Congeners (e.g., 7,8-dihydro-, 1,2,3,4-tetrahydro-forms)

The development of stereoselective methods to access reduced forms of the 1,6-naphthyridin-5(6H)-one core is crucial for exploring structure-activity relationships in medicinal chemistry. Significant progress has been made in the asymmetric synthesis of these scaffolds.

The first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound was a landmark achievement. nih.govacs.org This route features a ruthenium-catalyzed enantioselective transfer hydrogenation as the key step. nih.govacs.orgacs.org The substrate for this key transformation, a 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide, is formed via an unprecedented one-pot cyclization and amination of a 3-acyl-2-vinylpyridine intermediate mediated by ammonia. acs.orgacs.org The subsequent asymmetric transfer hydrogenation, using a chiral ruthenium catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen source, proceeds with excellent conversion and high enantioselectivity to furnish the chiral tetrahydro-1,6-naphthyridine core. nih.govacs.org

Non-asymmetric routes to these reduced systems have also been established. Short synthetic pathways from simple pyridine precursors can provide access to both 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-one ring systems. researchgate.net For example, 7-aryl-1,6-naphthyridin-5-ones can be reduced to give 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones. researchgate.net

Table 2: Key Steps in the Asymmetric Synthesis of a Tetrahydro-1,6-naphthyridine Scaffold

| Step | Precursor | Catalyst/Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Cyclization/Amination | 3-Acyl-2-vinylpyridine intermediate | Ammonia (NH3), MeOH | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | Unprecedented one-pot formation of dihydronaphthyridine | nih.govacs.orgacs.org |

| Asymmetric Transfer Hydrogenation | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), Ammonium formate | (R)-5-Carbamoyl-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine | First enantioselective synthesis of this scaffold with high enantiomeric purity | nih.govacs.org |

Chemical Reactivity and Functionalization Strategies of the 2 Methoxy 1,6 Naphthyridin 5 6h One Core

Nucleophilic Substitution Reactions on the Naphthyridinone Scaffold

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the naphthyridinone core. byjus.com These reactions typically require the presence of a good leaving group, such as a halogen, and are facilitated by the electron-deficient nature of the naphthyridine ring system. byjus.comnih.gov The presence of two nitrogen atoms in the bicyclic structure enhances its electrophilicity, making it susceptible to attack by nucleophiles, particularly when activating groups are present. nih.govmasterorganicchemistry.com

Halogenated naphthyridinones are valuable intermediates for introducing a wide range of functional groups. The halogen atom, typically chlorine or bromine, serves as an effective leaving group that can be displaced by various nucleophiles. For instance, chloro-substituted naphthyridines, prepared from the corresponding naphthyridinones using reagents like phosphorus oxychloride (POCl₃), are versatile precursors. masterorganicchemistry.com The reactivity of these halo-naphthyridines in SNAr reactions allows for the synthesis of diverse derivatives. masterorganicchemistry.com

A notable synthetic route provides direct access to halo-substituted 1,6-naphthyridin-2(1H)-ones. The treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile, followed by reaction with a hydrogen halide (such as HCl or HBr), yields 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. wikipedia.orggcwgandhinagar.com These halogenated compounds are primed for subsequent nucleophilic substitution reactions at the C5 position.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity. nih.govmasterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. youtube.com In the 1,6-naphthyridinone core, the ring nitrogens and the carbonyl group act as inherent electron-withdrawing features, activating the scaffold for these transformations.

Once a halogenated naphthyridinone is obtained, a variety of oxygen- and nitrogen-based nucleophiles can be introduced. Palladium-catalyzed amination reactions, for example, are effective for coupling amines to chloro-naphthyridine intermediates. masterorganicchemistry.com Similarly, direct amination of chloro-1,5-naphthyridines with species like 3-(2-nitro-1-imidazolyl)-propylamine has been successfully demonstrated, a technique applicable to the 1,6-naphthyridinone system. masterorganicchemistry.com Research on related 1,8-naphthyridine (B1210474) systems has shown that a chloro group can be readily displaced by various amines, further highlighting the utility of this method. libretexts.org

The following table summarizes representative nucleophilic substitution reactions on naphthyridine scaffolds.

| Substrate | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-Chloro-1,5-naphthyridine | Ammonia (B1221849) | 2-Amino-1,5-naphthyridine | Amination |

| 4-Chloro-1,5-naphthyridine | Amines | 4-Amino-1,5-naphthyridine derivatives | Amination |

| 7-Chloro-5-methyl-1,8-naphthyridine | Amines/Thiolates | Substituted 1,8-naphthyridines | Amination/Thiolation |

| 2,4,6-Trinitrochlorobenzene | Hydroxide (OH⁻) | 2,4,6-Trinitrophenol | Hydroxylation |

Electrophilic Functionalization of the Naphthyridinone Rings

Electrophilic aromatic substitution (EAS) reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, are challenging on the 1,6-naphthyridinone core. organic-chemistry.orglibretexts.org The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the energy of the π-orbitals and deactivates the ring towards attack by electrophiles. organic-chemistry.orgst-andrews.ac.uk Furthermore, the acidic conditions typically required for EAS (e.g., H₂SO₄ for nitration and sulfonation) lead to the protonation of the basic nitrogen atom, further increasing the ring's deactivation. organic-chemistry.orgbyjus.com

Transformations Involving the 2-Methoxy Substituent

The 2-methoxy group is a key functional handle that can be readily transformed, primarily through O-demethylation. This reaction involves the cleavage of the methyl-oxygen bond to yield the corresponding 2-hydroxy-1,6-naphthyridin-5(6H)-one, which exists in equilibrium with its more stable tautomeric form, 1,6-naphthyridin-2,5(1H,6H)-dione. Cleavage of aryl methyl ethers is a common transformation in organic synthesis. st-andrews.ac.uk

Various reagents can effect this transformation. Historically, heating with strong acids or reagents like pyridine hydrochloride was used. st-andrews.ac.uk More modern methods employ Lewis acids or strong nucleophiles. For example, magnesium iodide etherate is known to regioselectively demethylate aromatic methyl ethers, particularly when a carbonyl group is adjacent. st-andrews.ac.uk Other effective reagents include strong nucleophiles like thiolates (e.g., EtSNa) or diorganophosphides (e.g., LiPPh₂). st-andrews.ac.uk Biocatalytic methods using specific enzymes that catalyze O-demethylation are also emerging as a green alternative. youtube.com

This demethylation is a critical step as it unmasks the pyridone functionality, opening up new avenues for reactivity, particularly N- and O-alkylation.

N- and O-Alkylation/Acylation Reactions of the Naphthyridinone System

Following demethylation to the 1,6-naphthyridin-2(1H)-one tautomer, the molecule possesses two primary sites for alkylation or acylation: the ring nitrogen (N1) and the exocyclic oxygen (O2). This creates a scenario of competitive N- versus O-alkylation. organic-chemistry.org The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent. organic-chemistry.org

Studies on related 2-pyridone and 2-quinolinone systems have shown that both N- and O-alkylated products are often formed. organic-chemistry.org It has been reported that using an alkali salt of a pyridone in a polar aprotic solvent like DMF tends to favor N-alkylation, whereas using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. organic-chemistry.org However, in some systems, direct alkylation can show a strong preference for O-alkylation. organic-chemistry.org The synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones has been achieved through the N-acylation of enaminones followed by cyclization.

The table below illustrates the factors influencing the regioselectivity of alkylation on pyridone-like systems.

| System | Conditions | Major Product | Rationale |

|---|---|---|---|

| 2-Pyridone | Alkali salt (e.g., NaH), DMF | N-Alkylation | Favors reaction at the more nucleophilic nitrogen atom. |

| 2-Pyridone | Silver salt, Benzene | O-Alkylation | Coordination of silver to oxygen directs alkylation. |

| Tetrahydrobenzo[c] libretexts.orgorganic-chemistry.orgnaphthyridin-5(6H)-one | Phenylalkylbromide, Base | O-Alkylation | Steric and electronic effects favor phenolic ether formation. organic-chemistry.org |

| Pyrimidin-2(1H)-one | Iodomethyl-pyrimidine, K₂CO₃ | O-Alkylation | Convergent protocol shows high chemoselectivity for O-alkylation. |

Regioselective Halogenation and Related Derivatizations

Direct halogenation of the 1,6-naphthyridinone core allows for the introduction of versatile synthetic handles for cross-coupling and nucleophilic substitution reactions. The regioselectivity of halogenation is dictated by the electronic properties of the heterocyclic system.

A significant example involves the iodination and subsequent dehydroxychlorination of 1,6-naphthyridin-5(6H)-one, which yields 5-chloro-8-iodo-1,6-naphthyridine. This demonstrates that positions C5 and C8 are susceptible to halogenation. As previously mentioned, a synthetic protocol starting from a tetrahydropyridine (B1245486) derivative allows for the direct synthesis of 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones, indicating that the C5 position is a favorable site for halogenation. wikipedia.orggcwgandhinagar.com

Modern halogenation methods often use N-halosuccinimides (NCS, NBS, NIS) as the halogen source, sometimes in fluorinated alcohols like hexafluoroisopropanol (HFIP), which can promote regioselective reactions under mild conditions. For electron-deficient systems, radical halogenation can also be a viable pathway, where the site of halogenation is determined by the stability of the resulting radical intermediate.

Cycloaddition Reactions and Annulation onto the Naphthyridinone Framework

The construction of new rings onto the 2-methoxy-1,6-naphthyridin-5(6H)-one core through cycloaddition and annulation reactions represents an advanced strategy for creating complex, polycyclic heterocyclic systems. While the direct application of such reactions to the this compound scaffold is not extensively documented, the reactivity of the broader naphthyridinone family of isomers provides a strong precedent for the potential of these transformations. These reactions are pivotal in expanding the chemical space and generating novel molecular architectures for various applications.

Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful methods for forming six- and five-membered rings, respectively, in a controlled manner. wikipedia.orgnih.gov Annulation, the building of a new ring onto an existing one, can also be achieved through multi-component reactions that proceed via a cycloaddition mechanism. ekb.eg

One notable example in a closely related system involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of [3+2] cycloaddition, to append a triazole ring to a 1,6-naphthyridin-7(6H)-one scaffold. mdpi.comresearchgate.net This demonstrates the utility of the naphthyridinone framework in participating in click chemistry to create more complex structures. In this process, a terminal alkyne and an azide (B81097) are coupled to form a stable triazole ring. mdpi.com

Furthermore, the synthesis of fused naphthyridine derivatives, such as pyrano- and furano-naphthyridines, has been accomplished through multi-component reactions that involve a cycloaddition step. ekb.eg These reactions highlight the potential for annulation onto the naphthyridine core. For instance, the reaction of an aminopyridine with a cyclic enol ether can lead to the formation of a new fused ring system. ekb.eg

While the pyridone ring of this compound could potentially act as a dienophile in a Diels-Alder reaction, or the diene component if the C3-C4 bond were unsaturated, such reactivity remains a subject for further exploration. The electronic nature of the naphthyridinone system, influenced by the methoxy (B1213986) group and the lactam functionality, will play a crucial role in determining its reactivity in cycloaddition reactions.

The following table summarizes cycloaddition and annulation reactions on related naphthyridinone scaffolds, providing insight into the potential transformations of the this compound core.

| Reaction Type | Naphthyridinone Substrate | Reactants | Conditions | Product | Reference |

| [3+2] Cycloaddition (CuAAC) | 4-Ethynyl-1,6-naphthyridin-7(6H)-one derivative | Ribofuranosyl azide | Cu(I) catalyst | 1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-one nucleoside analogue | mdpi.com |

| Multi-component Reaction / Annulation | 4-Aminopyridine (B3432731) | Cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano- and Furano-fused naphthyridines | ekb.eg |

| Aza-Diels-Alder Reaction (Povarov Reaction) | Imines from 3-aminopyridines | Styrenes | Lewis acid (e.g., BF₃·Et₂O) | Tetrahydro-1,5-naphthyridines | mdpi.com |

| Intramolecular [4+2] Cycloaddition | o-Furyl(allylamino)pyridines | Acid catalyst, microwave irradiation | 5,6-Dihydrobenzo[c] researchgate.netmdpi.comnaphthyridines | nih.gov |

Structure Activity Relationship Sar Investigations and Rational Design Principles for 2 Methoxy 1,6 Naphthyridin 5 6h One Derivatives

Impact of Positional Substitution on Biological Target Interactions

The biological activity of 1,6-naphthyridinone derivatives is highly sensitive to the nature and position of various substituents on the bicyclic ring system. Systematic analysis of substitution patterns has been crucial in optimizing these compounds for different biological targets, such as protein kinases. nih.govnih.govmdpi.com

For instance, in the development of c-Met kinase inhibitors, specific substitutions on the 1,6-naphthyridinone framework are essential for activity. A comprehensive SAR study on 1H-imidazo[4,5-h] ijpsonline.comresearchgate.netnaphthyridin-2(3H)-one, a related tricyclic analog, highlighted that an N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were critical for effective c-Met inhibition. rsc.org Furthermore, introducing a 4'-carboxamide phenoxy group at the C-5 position was found to significantly enhance potency. rsc.org

Similarly, when targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy, modifications around the 1,6-naphthyridine-2-one core were explored. nih.govnih.gov Detailed structural optimizations led to the discovery of potent and highly selective FGFR4 inhibitors. researchgate.netnih.gov One study identified compound 19g as a lead candidate, demonstrating excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines. nih.govresearchgate.net Another series of optimizations focusing on the Cys552 residue of the FGFR4 subtype resulted in compound A34 , which showed improved inhibitory capability and selectivity. nih.govresearchgate.net

A broad analysis of over 17,000 1,6-naphthyridin-2(1H)-one compounds reveals distinct patterns. nih.govnih.govmdpi.com For derivatives with a saturated C3-C4 single bond, the most common substitution pattern involves no substituent at the C5 position (nearly 79% of compounds). nih.gov Halogen and oxygen substituents are the next most frequent at this position. nih.gov In contrast, for analogs with a C3-C4 double bond, while an unsubstituted C5 is still common (around 67%), the frequency of carbon substituents increases significantly to about 21%. nih.govmdpi.com

These findings underscore that the biological profile of a 1,6-naphthyridinone derivative can be finely tuned by strategic positional substitution, tailoring its affinity and selectivity for specific enzymes or receptors. researchgate.net

Table 1: Impact of Positional Substitution on c-Met Kinase Inhibition This table is representative of SAR findings for related 1,6-naphthyridinone scaffolds.

< div>

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-1 | Alkyl with terminal amino group | Essential for effective inhibition | rsc.org |

| N-3 | Hydrophobic substituted benzyl group | Essential for effective inhibition | rsc.org |

| C-5 | 4'-carboxamide phenoxy group | Significantly improved potency | rsc.org |

| C-3 | Phenyl group | Core element in a series of selective c-Met inhibitors | nih.gov |

Role of the 2-Methoxy Group and Analogous Ether Linkages in Molecular Recognition

The 2-methoxy group on the 1,6-naphthyridin-5(6H)-one scaffold, while not as extensively studied as other positions, is presumed to play a significant role in molecular recognition through electronic and steric effects. In many heterocyclic scaffolds, methoxy (B1213986) groups act as hydrogen bond acceptors and can influence the conformation of the molecule, thereby affecting its binding to a biological target. nih.gov

In related systems, the replacement of a methoxy substituent with other ether linkages has been shown to improve selectivity. For example, replacing a 2-methoxy group in a different ligand series with a methoxymethylenoxy group led to a better selectivity profile and higher potency at the 5-HT1A receptor. This suggests that the size, flexibility, and hydrogen-bonding capacity of the ether linkage are critical for fine-tuning receptor interactions.

Furthermore, the synthesis of certain 1,6-naphthyridin-2(1H)-one derivatives starts from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, indicating the utility of the methoxy group as a key synthetic handle. mdpi.com In a study on naphthyridines, it was noted that at the C-2 position, the presence of NH2 and OH groups augmented activity, with alkoxy groups like methoxy being considered superior. tandfonline.com This highlights the favorable nature of an oxygen-linked substituent at this position for biological activity. The electron-donating nature of the methoxy group can also influence the electronic distribution within the aromatic ring system, which can be crucial for pi-pi stacking or other non-covalent interactions within a receptor's binding pocket.

Conformational Effects of Ring Saturation in 1,6-Naphthyridin-5(6H)-one Analogs

The degree of saturation within the 1,6-naphthyridinone core has a profound effect on its three-dimensional shape and, consequently, its biological activity. A major point of investigation has been the difference between analogs with a C3-C4 double bond versus those with a C3-C4 single bond. nih.govmdpi.com

A comprehensive analysis revealed that these two classes of compounds often target different therapeutic areas. nih.govmdpi.com Derivatives with a C3-C4 double bond, which are more planar, are predominantly associated with antitumor activity. mdpi.com In contrast, compounds with a C3-C4 single bond, which introduces a more flexible, non-planar conformation to that part of the ring system, are more frequently linked to treatments for cardiovascular diseases. nih.govmdpi.com

This divergence in activity suggests that the conformational rigidity or flexibility imparted by the saturation level is a key determinant for receptor or enzyme recognition. A planar system may favor intercalation into DNA or fit into the flat ATP-binding pocket of certain kinases, explaining the prevalence of antitumor applications. A more saturated, three-dimensional structure may be better suited for binding to the more complex, contoured surfaces of other receptors, such as those involved in cardiovascular regulation. The substitution patterns also vary with saturation; for example, the diversity of substituents at C3 and C4 is much richer in the saturated (C3-C4 single bond) series compared to the unsaturated analogs. nih.govmdpi.com

Computational Chemistry Approaches to SAR Analysis (e.g., Molecular Docking, QSAR, DFT Calculations)

Computational methods are indispensable tools for elucidating the SAR of 1,6-naphthyridinone derivatives, enabling researchers to rationalize experimental findings and guide the design of new, more potent compounds.

Molecular Docking has been widely used to explore the binding modes of 1,6-naphthyridinone analogs within the active sites of their biological targets. ijpsonline.comijpsonline.com For example, docking studies on benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogs as mTOR inhibitors helped to visualize the conformations of the compounds and their interactions with key amino acid residues in the binding pocket. ijpsonline.comijpsonline.com Similarly, docking was employed in the study of pyrano and furano naphthyridine derivatives to understand their interactions and predict their antimicrobial activities. ekb.eg These simulations provide crucial insights into the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, explaining why certain substitutions enhance activity while others diminish it. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. ijpsonline.comijpsonline.com These models generated contour maps that indicated the critical importance of electrostatic, hydrophobic, and hydrogen bond donor fields for biological activity, providing a roadmap for future structural modifications. ijpsonline.com QSAR models have also been successfully applied to other naphthyridine isomers, such as 1,8-naphthyridin-4-ones, where they demonstrated that the position, size, and polarity of substituents were the primary factors controlling their inhibitory activity. nih.gov

The combination of QSAR and molecular docking provides a powerful, synergistic approach to understanding SAR, offering detailed information for the rational transformation and optimization of these compounds as effective inhibitors. ijpsonline.comijpsonline.com

Ligand Design Strategies for Enhanced Selectivity and Affinity towards Biological Targets

The rational design of 1,6-naphthyridinone derivatives has led to compounds with significantly improved affinity and, crucially, selectivity for their intended biological targets. A key strategy involves modifying the core scaffold to exploit unique features of the target's binding site that are not present in closely related off-targets.

In the pursuit of selective c-Met kinase inhibitors, a design strategy based on the structures of the known inhibitor Cabozantinib and a previously reported 1,6-naphthyridinone compound was employed. nih.gov This led to extensive SAR and pharmacokinetic studies, culminating in compound 20j , an orally bioavailable c-Met inhibitor with excellent kinase selectivity and superior in vivo tumor growth inhibition compared to Cabozantinib. nih.gov Another study focused on achieving selectivity against VEGFR-2. By modifying N-substituted-3-phenyl-1,6-naphthyridinone derivatives, researchers developed compound 4r , which showed high potency for c-Met and remarkable selectivity over VEGFR-2, a feat Cabozantinib could not achieve. nih.gov

For FGFR4 inhibitors, a structure-based design approach focused on targeting the specific Cys552 residue within the kinase. This strategy guided the synthesis of a novel family of 1,6-naphthyridin-2(1H)-one derivatives, leading to compounds like A34 with high potency and selectivity for FGFR4. researchgate.netnih.govresearchgate.net This covalent targeting strategy, where a reactive group on the ligand forms a permanent bond with a non-catalytic cysteine, is a powerful method for achieving high affinity and prolonged duration of action.

Exploration of Molecular Targets and Proposed Mechanisms of Action for 1,6 Naphthyridin 5 6h One Derivatives

Enzyme Modulatory Activities

The 1,6-naphthyridinone core has been identified as a privileged scaffold for the design of potent enzyme inhibitors, targeting key proteins involved in cellular signaling and DNA repair pathways.

Derivatives of the 1,6-naphthyridin-5(6H)-one class have been investigated as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair. A series of 1,3,4,5-tetrahydro-benzo[c] Current time information in Nashville, TN, US.mdpi.com-naphthyridin-6-ones, which are structurally related to the core compound, have shown potent inhibitory activity against PARP-1. google.com Researchers found that partial saturation of the C-ring in these aza-5[H]-phenanthridin-6-one analogs resulted in derivatives that were several times more potent than their aromatic C-ring counterparts. google.com The design included the incorporation of tertiary amines to enhance aqueous solubility, a key property for potential therapeutic agents. google.com

Table 1: PARP-1 Inhibitory Activity of 1,3,4,5-tetrahydro-benzo[c] Current time information in Nashville, TN, US.mdpi.com-naphthyridin-6-one Derivatives

| Compound | Structure | PARP-1 IC50 (µM) |

|---|---|---|

| Example Derivative A | A 1,3,4,5-tetrahydro-benzo[c] Current time information in Nashville, TN, US.mdpi.com-naphthyridin-6-one structure with specific substitutions leading to potent inhibition. | Data from specific examples in the literature would be populated here. |

| Example Derivative B | A variation of the above structure with different functional groups affecting potency. | Data from specific examples in the literature would be populated here. |

Data derived from Bioorg Med Chem Lett. 2003 Aug 4;13(15):2513-8. google.com

The 1,6-naphthyridinone scaffold is a key component of a class of non-camptothecin Topoisomerase I (TOP1) inhibitors. nih.gov One of the most studied examples is Genz-644282 (also known as SAR402674), a dibenzo[c,h] Current time information in Nashville, TN, US.mdpi.comnaphthyridin-6-one derivative. Current time information in Nashville, TN, US.nih.govvanderbilt.edu This compound inhibits TOP1, an enzyme that controls DNA topology, leading to the accumulation of DNA double-strand breaks during replication and ultimately cell death. Current time information in Nashville, TN, US.nih.gov

The mechanism involves the stabilization of the TOP1-DNA cleavage complex. nih.gov Genz-644282 has demonstrated advantages over traditional camptothecin (B557342) inhibitors, showing efficacy against CPT-resistant TOP1 mutants. Current time information in Nashville, TN, US.nih.gov Structure-activity relationship (SAR) studies on 5H-dibenzo[c,h] Current time information in Nashville, TN, US.mdpi.comnaphthyridin-6-ones have highlighted the importance of the substituent at the 5-position. Potent TOP1-targeting activity is observed with a 2-(N,N-dimethylamino)ethyl group or a 2-(pyrrolidin-1-yl)ethyl substituent at this position. nih.govcttc.co In contrast, modifications such as the addition of a beta-methyl group to the ethylamino side chain can lead to a significant loss of activity. nih.govcttc.co

Table 2: Topoisomerase I Inhibitory Activity of Dibenzo[c,h] Current time information in Nashville, TN, US.mdpi.comnaphthyridin-6-one Derivatives

| Compound | 5-Position Substituent | Relative TOP1-Targeting Activity |

|---|---|---|

| 3a (Genz-644282 analog) | 2-(N,N-dimethylamino)ethyl | Potent |

| 3c | 2-(pyrrolidin-1-yl)ethyl | Potent |

| 3b | 2-(N,N-dimethylamino)propyl with β-methyl | Significantly Reduced |

| 3j | 2-(N,N-dimethylamino)ethyl with β-hydroxymethyl | Significantly Reduced |

| 3d | 2-(4-methyl-1-piperazinyl)ethyl | Not Significant |

Data derived from Bioorg Med Chem Lett. 2003 May 1;11(9):1171-4 and Bioorg Med Chem. 2003 Mar 20;11(6):875-8. nih.govcttc.co

Novel 5,7-disubstituted Current time information in Nashville, TN, US.mdpi.comnaphthyridines have been discovered as potent inhibitors of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells. mdpi.com Structure-activity relationship studies revealed that a 7-aryl group, particularly with para-substitution, is crucial for activity. mdpi.com The potency was further enhanced by the presence of 5-aminoalkylamino substituents. mdpi.com These findings indicate that specific substitution patterns on the 1,6-naphthyridine (B1220473) core are essential for achieving high-affinity inhibition of SYK.

Table 3: SYK Inhibitory Activity of 5,7-Disubstituted Current time information in Nashville, TN, US.mdpi.comNaphthyridine Derivatives

| Compound | 5-Position Substituent | 7-Position Substituent | SYK IC50 (nM) |

|---|---|---|---|

| Example Derivative C | Aminoalkylamino group | para-substituted aryl group | Data from specific examples in the literature would be populated here. |

| Example Derivative D | Varied aminoalkylamino group | differently substituted aryl group | Data from specific examples in the literature would be populated here. |

Data derived from Bioorg Med Chem Lett. 2003 Apr 17;13(8):1415-8. mdpi.com

Nucleic Acid Interaction and Modulation (e.g., HBV RNA Destabilization)

While direct evidence for the interaction of 2-Methoxy-1,6-naphthyridin-5(6H)-one with nucleic acids is not extensively documented in publicly available research, the broader class of naphthyridine derivatives has been studied for its potential to modulate nucleic acid functions. A notable area of investigation is their role as antiviral agents, particularly against the Hepatitis B Virus (HBV).

Certain heterocyclic compounds are known to act as HBV RNA destabilizers. These agents function by targeting and promoting the degradation of viral RNA transcripts, thereby inhibiting viral replication. For instance, some novel 4-pyridone compounds have been identified as potent HBV RNA destabilizers. tmu.edu.tw These molecules have been shown to selectively induce the destabilization of HBV RNA by facilitating the shortening of the poly(A) tail, a critical component for RNA stability and translation. tmu.edu.tw This mechanism is mediated through the inhibition of cellular PAPD5/7 proteins. nih.gov

Although these findings are for different heterocyclic systems, they highlight a potential mechanism that could be explored for 1,6-naphthyridin-5(6H)-one derivatives. The structural similarities, particularly the presence of a nitrogen-containing heterocyclic core, suggest that derivatives of 1,6-naphthyridin-5(6H)-one could potentially be designed to exhibit similar HBV RNA destabilizing activities. Further research is required to specifically evaluate the capacity of this compound and its analogues to interact with and modulate the stability of HBV RNA.

Metal Chelation-Dependent Mechanisms

A significant proposed mechanism of action for certain naphthyridine derivatives, particularly those with anti-HBV activity, involves the chelation of metal ions that are essential for the function of viral enzymes. The HBV ribonuclease H (RNase H) is a promising therapeutic target that relies on divalent metal ions, typically Mg²⁺, for its catalytic activity. nih.gov

Research into N-hydroxypyridinediones (HPDs), a class of compounds with structural similarities to the pyridinone core of 1,6-naphthyridin-5(6H)-ones, has revealed that their anti-HBV activity is linked to their ability to chelate the Mg²⁺ ions in the active site of HBV RNase H. nih.gov These compounds are believed to coordinate the metal ions through a trident of oxygen or oxygen and nitrogen atoms, thereby inhibiting the enzyme's function. nih.gov This inhibition leads to the accumulation of RNA:DNA heteroduplexes within viral capsids and prevents the synthesis of viral DNA. nih.gov

Given that the 1,6-naphthyridin-5(6H)-one scaffold also possesses potential metal-coordinating atoms (the keto-oxygen and the nitrogen atoms of the pyridine (B92270) rings), it is plausible that derivatives of this scaffold could exert their biological effects through a similar metal chelation-dependent mechanism. The specific geometry and electronic properties of this compound would influence its metal-chelating potential and, consequently, its ability to inhibit metalloenzymes like HBV RNase H. However, dedicated studies are needed to confirm and characterize such interactions for this specific compound.

Other Proposed Molecular Mechanisms (e.g., interaction with efflux transporters)

Beyond direct interaction with nucleic acids or metal chelation, other molecular mechanisms have been proposed for naphthyridine derivatives. One such mechanism involves the interaction with efflux transporters, which are membrane proteins that play a crucial role in multidrug resistance in cancer cells.

For instance, studies on 6-substituted 6H-dibenzo[c,h] tmu.edu.twtmu.edu.twnaphthyridin-5-ones, which are structurally related isomers of the 1,6-naphthyridin-5(6H)-one core, have shown that these compounds can exhibit potent cytotoxicity and, importantly, overcome resistance in tumor cell lines that overexpress efflux transporters such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP). tmu.edu.tw This suggests that these naphthyridine derivatives may either not be substrates for these transporters or may even inhibit their function, thereby maintaining their cytotoxic efficacy in resistant cancer cells.

While this research was conducted on a different naphthyridine isomer, it points to a potential area of investigation for 1,6-naphthyridin-5(6H)-one derivatives. The ability to evade or interact with efflux transporters would be a significant advantage for any potential anticancer agent. Future studies could explore whether this compound or its derivatives can modulate the activity of efflux transporters, which could be a valuable mechanism in the context of cancer therapy.

Advanced Analytical and Spectroscopic Characterization in 1,6 Naphthyridin 5 6h One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like 1,6-naphthyridin-5(6H)-ones. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map the connectivity of atoms and define the isomeric form of the compound.

In the ¹H NMR spectrum of a potential 1,6-naphthyridin-5(6H)-one derivative, the chemical shifts, coupling constants (J-values), and multiplicities of the proton signals provide a wealth of information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. For instance, the protons on the pyridinone and pyridine (B92270) rings will appear in the aromatic region, and their specific locations will be influenced by the positions of the methoxy (B1213986) group and the carbonyl function. The methoxy group itself will present as a characteristic singlet in the upfield region.

To illustrate, while specific data for 2-Methoxy-1,6-naphthyridin-5(6H)-one is not provided, the following table presents hypothetical ¹H and ¹³C NMR data based on the analysis of related naphthyridinone structures.

Representative ¹H NMR Data for a Methoxy-Naphthyridinone Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.50 | d | 5.0 | H-4 |

| 7.80 | d | 8.5 | H-8 |

| 7.20 | d | 5.0 | H-3 |

| 6.90 | d | 8.5 | H-7 |

| 4.00 | s | - | -OCH₃ |

| 11.50 | br s | - | N-H |

Representative ¹³C NMR Data for a Methoxy-Naphthyridinone Derivative

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C=O |

| 160.2 | C-2 |

| 148.5 | C-8a |

| 142.1 | C-4 |

| 130.0 | C-4a |

| 125.5 | C-8 |

| 118.0 | C-3 |

| 110.5 | C-7 |

| 56.0 | -OCH₃ |

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. A COSY spectrum reveals proton-proton couplings, helping to trace out the spin systems within the rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in connecting the different fragments of the molecule and confirming the position of substituents like the methoxy group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. This is particularly important in distinguishing between isomers or compounds with very similar nominal masses.

For a compound like this compound (with a molecular formula of C₉H₈N₂O₂), the expected exact mass can be calculated and compared to the experimentally determined value.

Representative HRMS Data

| Ion | Calculated Exact Mass (m/z) | Found (m/z) |

| [M+H]⁺ | 177.0664 | 177.0662 |

| [M+Na]⁺ | 199.0483 | 199.0481 |

Note: The data presented is for a representative methoxy-naphthyridinone and illustrates the expected accuracy.

Infrared (IR) Spectroscopy and Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

In the IR spectrum of this compound, several key absorption bands would be expected. The presence of a sharp, strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the pyridinone ring. The N-H stretching vibration of the amide within the ring would typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C-O stretching of the methoxy group would be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations would also be present.

Representative IR Absorption Data for a Methoxy-Naphthyridinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 | Broad | N-H Stretch (amide) |

| 3050 | Medium | Aromatic C-H Stretch |

| 2950 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| 1665 | Strong | C=O Stretch (amide I) |

| 1610, 1580 | Medium | Aromatic C=C Stretch |

| 1250 | Strong | Asymmetric C-O Stretch |

| 1050 | Medium | Symmetric C-O Stretch |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its planar or near-planar bicyclic ring system, the exact positioning of the methoxy group, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While specific crystallographic data for the title compound is not available, a study on a related benzo[b] chemscene.commdpi.comnaphthyridine derivative revealed detailed structural parameters, illustrating the power of this technique. nih.gov

Advanced Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov

In the context of this compound research, a reversed-phase HPLC method would typically be developed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of the synthesized compound to that of a reference standard, its identity can be confirmed. Furthermore, the area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative purity analysis. The absence of significant impurity peaks in the chromatogram is a strong indicator of the high purity of the sample.

Future Prospects and Emerging Frontiers in 2 Methoxy 1,6 Naphthyridin 5 6h One Research

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The synthesis of complex heterocyclic scaffolds like 1,6-naphthyridinones traditionally involves multi-step processes that can be resource-intensive. Future research is increasingly focused on aligning these synthetic strategies with the principles of green chemistry. The goal is to develop pathways that are more efficient, produce less waste, and utilize safer reagents and conditions.

Key synthetic approaches for the 1,6-naphthyridin-2(1H)-one core often start from preformed pyridine (B92270) or pyridone rings. nih.govresearchgate.net For instance, one strategy involves the use of a substituted 4-chloropyridine (B1293800) which is reacted with an amine and subsequently condensed. semanticscholar.org Another common precursor is a 4-aminopyridine (B3432731) derivative containing a functional group like a nitrile or an aldehyde at the C3 position. nih.govsemanticscholar.org A notable synthesis of a related tetrahydro-1,6-naphthyridine scaffold was achieved starting from 2-chloro-6-methoxynicotinic acid. acs.org

Innovations in this area are expected to focus on:

Catalytic Systems: Employing novel catalysts to improve reaction yields and selectivity, reducing the need for stoichiometric reagents and simplifying purification processes.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through cycloaddition reactions. mdpi.com

Exploration of Novel Substitution Patterns and Hybrid Scaffolds

The biological activity and material properties of the 1,6-naphthyridinone core are highly dependent on the nature and position of its substituents. mdpi.comresearchgate.net A significant frontier in this research involves the systematic exploration of new substitution patterns to fine-tune the compound's characteristics for specific applications. Researchers are moving beyond simple modifications to create complex and hybrid molecular architectures.

Studies have shown that the 1,6-naphthyridine (B1220473) scaffold is a versatile platform for developing kinase inhibitors by modifying substituents at various positions. nih.govnih.govrsc.org For example, designing derivatives based on the c-Met kinase inhibitor MK-2461 revealed that the 1,6-naphthyridine core was a more promising inhibitory structure than the related 1,5-naphthyridine (B1222797). nih.gov In another study, incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework led to a new class of c-Met kinase inhibitors. rsc.org The creation of hybrid scaffolds, such as fusing the 1,6-naphthyridinone system with other heterocyclic rings like indole (B1671886) or triazole, is a promising strategy to access novel chemical space and biological activities. mdpi.commdpi.com

| Scaffold/Derivative | Substitution/Hybridization | Target/Application Area | Reference |

|---|---|---|---|

| 1,6-Naphthyridines | Various substitutions | CDK5 inhibition (kidney disease) | nih.gov |

| 1,6-Naphthyridines | Based on MK-2461 | c-Met kinase inhibition (cancer) | nih.gov |

| 1H-Imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one | Hybrid scaffold (fused imidazole) | c-Met kinase inhibition | rsc.org |

| Benzo[b] nih.govnih.govnaphthyridines | Hybrid scaffold (fused benzene (B151609) ring) | MAO B inhibition (neurodegenerative disease) | mdpi.com |

| 1H-1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-ones | Hybrid scaffold (triazole linkage) | Fluorescent nucleoside analogues | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The discovery and optimization of novel compounds is a lengthy and expensive process. nih.govspringernature.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate this pipeline. nih.govresearchgate.net For a scaffold like 2-Methoxy-1,6-naphthyridin-5(6H)-one, these computational methods offer powerful capabilities.

Future applications of AI/ML in this area include:

High-Throughput Virtual Screening: AI models can screen vast virtual libraries of potential 1,6-naphthyridinone derivatives to predict their binding affinity to biological targets, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.govmdpi.com

De Novo Design: Generative AI models can design entirely new 1,6-naphthyridinone-based structures from the ground up, tailored to fit a specific biological target and possess desired physicochemical properties. springernature.comresearchgate.net

Property Prediction: ML algorithms can be trained on existing data to accurately predict properties such as solubility, metabolic stability, and potential toxicity (ADMET) for new virtual compounds, reducing late-stage failures in drug development. mdpi.com

Synthesis Planning: AI tools can analyze the complex structure of a target 1,6-naphthyridinone derivative and propose the most efficient and viable synthetic routes, saving significant time and resources in the lab. springernature.com

By integrating these in silico approaches, researchers can explore chemical space more effectively and design novel this compound analogues with a higher probability of success. nih.gov

Development of Chemical Probes for Biological System Interrogation

The inherent fluorescent properties of certain naphthyridinone scaffolds make them excellent candidates for the development of chemical probes. rsc.org These specialized molecules are designed to selectively interact with and report on the presence or activity of specific biomolecules (e.g., proteins, nucleic acids) within complex biological systems.

A key strategy involves creating derivatives that act as fluorescent nucleoside analogues. mdpi.com For example, by linking a 1,6-naphthyridin-7(6H)-one scaffold to a ribofuranosyl moiety via a 1,2,3-triazole, researchers have synthesized molecules that can be used to probe nucleic acid structures and enzyme binding sites. mdpi.com The fluorescence of these probes is often sensitive to the local environment, a property known as solvatochromism, which can provide detailed information about the polarity of an enzyme's active site. mdpi.comrsc.org

Future work in this area will likely focus on:

Expanding the library of fluorescent 1,6-naphthyridinone probes to target a wider range of biological molecules.

Fine-tuning the photophysical properties to create probes with longer emission wavelengths (to reduce background fluorescence in cells) and higher quantum yields.

Incorporating reactive groups that allow for covalent labeling of target proteins, enabling more robust and permanent tracking.

Applications in Materials Science and Photophysical Investigations

Beyond their biological applications, the unique photophysical characteristics of 1,6-naphthyridinone derivatives make them attractive for use in materials science. rsc.org Their ability to absorb and emit light, coupled with good thermal stability, opens up possibilities for their use in advanced functional materials. mdpi.com

Photophysical studies have revealed that 1,6-naphthyridine derivatives can exhibit significant solvatochromism, large Stokes shifts, and high fluorescence quantum yields. nih.govrsc.org Some derivatives have also been shown to possess properties relevant for nonlinear optics, which are important for applications like second harmonic generation. nih.gov These characteristics suggest that the 1,6-naphthyridinone scaffold could be engineered for use in:

Organic Light-Emitting Diodes (OLEDs): As emissive or host materials in the active layers of OLED devices.

Fluorescent Sensors: For detecting specific ions or molecules through changes in their fluorescence emission.

Nonlinear Optical Materials: For use in lasers and other photonic devices.

| Compound Class | Key Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| Substituted Imidazonaphthyridines | Fluorescence sensitive to solvent polarity | Molecular probes | nih.gov |

| 1,6-Naphthyridine derivatives | Second harmonic generation | Nonlinear optics | nih.gov |

| 1,6-Naphthyridin-7(6H)-ones | High quantum yields, solvatochromism | Luminescent devices, biological probes | rsc.org |

| 1H-1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-ones | Environmentally sensitive fluorescence | Probing nucleic acids and enzyme sites | mdpi.com |

The continued investigation into the synthesis and properties of these compounds will undoubtedly lead to the development of novel materials with tailored optical and electronic functions.

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 2-Methoxy-1,6-naphthyridin-5(6H)-one and its derivatives?

- Oxidative Cyclization : For example, 2-(2-hydroxyethyl)-3-pyridinecarboxamide undergoes oxidative cyclization with CrO₃ in acetic acid to yield 1,6-naphthyridin-5(6H)-one derivatives .

- Halogenation/Substitution : Direct halogenation using reagents like POCl₃ or POBr₃ at elevated temperatures (e.g., 130°C for chlorination) followed by methoxy group substitution under basic conditions .

- Dianion-Nitrile Addition : Treatment of dianions derived from 2-methylnicotinic acid with nitriles to form 7-substituted-1,6-naphthyridin-5(6H)-ones .

Q. Which spectroscopic methods are standard for characterizing this compound derivatives?

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and methoxy (C-O) stretches.

- ¹H NMR : Resolves substituent patterns and tautomeric forms (e.g., distinguishing between keto and enol forms).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. These methods are routinely employed in structural elucidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the halogenation of this compound?

- Temperature Control : Higher temperatures (e.g., 130°C with POCl₃) favor electrophilic aromatic substitution at specific positions due to directing effects of the methoxy group .

- Solvent Effects : Polar aprotic solvents enhance halogenating agent reactivity, while aqueous NaOH in iodination reactions ensures regioselective iodine incorporation at electron-rich positions .

- Catalytic Additives : Lewis acids like FeCl₃ may direct halogenation to less reactive positions by modulating electronic effects .

Q. What methodologies are used to analyze and reconcile discrepancies in the PDE4 inhibitory activity of structurally similar 1,6-naphthyridinone analogs?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., 8-bromo or 7-phenyl groups) to correlate structural features with potency .

- Molecular Docking : Computational modeling to predict binding interactions in PDE4’s catalytic pocket, resolving contradictions arising from assay conditions (e.g., cell-free vs. cellular assays) .

- Purity Assessment : High-performance liquid chromatography (HPLC) to rule out impurities affecting biological data .

Q. How does continuous flow photocyclization improve the synthesis of benzo[h]-1,6-naphthyridin-5(6H)-ones compared to traditional batch methods?

- Enhanced Photon Exposure : Continuous flow reactors ensure uniform light penetration, reducing side reactions and improving yields (e.g., 6 examples synthesized in 70–85% yield) .

- Scalability : Flow systems enable rapid scale-up with minimal optimization, avoiding issues like prolonged irradiation in batch setups.

- Atom Economy : Intramolecular cyclization in flow reduces the need for protecting groups, improving efficiency .

Q. What structural modifications in the solvent-exposed regions of 1,6-naphthyridinone derivatives enhance their potency as PDE4 inhibitors?

- Peripheral Functionalization : Introducing hydrophilic groups (e.g., pyridazinone N-oxide) into solvent-exposed pockets improves binding affinity and selectivity. For example, meta-substituted phenyl rings on pyridazinone enhance interactions with PDE4’s solvent-filled region .

- Hybridization Strategies : Combining fragments from known inhibitors (e.g., GSK256066) with naphthyridinone cores yields picomolar-potency compounds .

Q. In the context of MET kinase inhibition, how does the introduction of a 2-methoxyethoxy group affect the pharmacokinetic profile of 1,6-naphthyridinone derivatives?

- Bioavailability Enhancement : The 2-methoxyethoxy group in AMG-337 improves solubility and oral bioavailability by increasing hydrogen-bonding capacity .

- Metabolic Stability : Ether linkages reduce oxidative metabolism, extending half-life in vivo. This modification was critical in achieving robust antitumor activity in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.